4-Methylhexanoic acid

Catalog No.
S560765
CAS No.
1561-11-1
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylhexanoic acid

CAS Number

1561-11-1

Product Name

4-Methylhexanoic acid

IUPAC Name

4-methylhexanoic acid

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)

InChI Key

DIVCBWJKVSFZKJ-UHFFFAOYSA-N

SMILES

CCC(C)CCC(=O)O

Synonyms

4-methylhexanoic acid

Canonical SMILES

CCC(C)CCC(=O)O

4-Methylhexanoic acid is a medium-chain fatty acid characterized by its seven carbon atoms and a methyl group located at the fourth carbon position. Its chemical formula is C7H14O2C_7H_{14}O_2 and it has a molecular weight of approximately 130.18 g/mol. This compound belongs to the class of organic compounds known as medium-chain fatty acids, which typically contain between four and twelve carbon atoms in their aliphatic tail. 4-Methylhexanoic acid is noted for being hydrophobic and is practically insoluble in water, making it relatively neutral in terms of acidity .

Currently, there is no extensive research on the specific mechanism of action of 4-methylhexanoic acid in biological systems. MCFAs, in general, are being investigated for their potential roles in energy metabolism, appetite regulation, and antimicrobial activity. More research is needed to understand how 4-methylhexanoic acid might contribute to these effects, if at all.

  • Flammability: Classified as a flammable liquid and vapor [].
  • Skin and eye irritation: Can cause severe skin burns and eye damage [].
  • Specific data on toxicity is limited, but caution should be exercised when handling due to its potential irritant properties [].

Metabolite of Branched-Chain Fatty Acids:

4-Methylhexanoic acid is a metabolite of branched-chain fatty acids (BCFAs). These are essential fatty acids found in many dietary sources, including meat, dairy, and nuts. Studies investigate the metabolism of BCFAs, with 4-methylhexanoic acid serving as a marker for understanding their breakdown and utilization in the body .

Investigation of Gut Microbiome:

Research explores the connection between early-life exposure to environmental contaminants and alterations in the gut microbiome. Studies use 4-methylhexanoic acid, along with other metabolites, to analyze the composition and function of gut bacteria in response to these exposures .

Analysis in Rhubarb:

Scientific studies have employed techniques like gas chromatography to determine the presence and specific forms (enantiomers) of 4-methylhexanoic acid in rhubarb stalks. This research contributes to the understanding of the natural composition of this plant and its potential health properties .

Marker in Metabolic Disorders:

Research on metabolic disorders like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency utilizes 4-methylhexanoic acid as a marker. Studies identify the presence of glycine conjugates of this acid in the urine of affected individuals, aiding in the diagnosis of the condition .

Typical of carboxylic acids. These include:

  • Esterification: Reacting with alcohols to form esters, which are commonly used in the production of fragrances and flavorings.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form alkenes.
  • Reduction: It can be reduced to its corresponding alcohol, 4-methylhexanol, using reducing agents like lithium aluminum hydride.

These reactions highlight its versatility in organic synthesis and industrial applications.

4-Methylhexanoic acid has been studied for its biological roles, particularly as a metabolite of branched-chain fatty acids. It has been identified in various biological systems, including plants such as Nicotiana tabacum (tobacco) where it may play a role in metabolic pathways . Additionally, due to its medium-chain structure, it may exhibit unique metabolic properties compared to long-chain fatty acids, potentially influencing energy metabolism and lipid profiles in living organisms.

Several methods exist for synthesizing 4-methylhexanoic acid:

  • From Hexanoic Acid: The compound can be synthesized by alkylating hexanoic acid with an appropriate methylating agent.
  • Biological Synthesis: Certain microorganisms can produce 4-methylhexanoic acid through fermentation processes involving branched-chain fatty acids.
  • Chemical Synthesis: It can also be synthesized through multi-step organic reactions involving the use of Grignard reagents or other alkylating agents.

These methods are essential for producing the compound for various applications in industry and research.

: It is used as a building block in the synthesis of surfactants, lubricants, and plasticizers.
  • Food Industry: Due to its flavor profile, it may be used as a food additive or flavoring agent.
  • Pharmaceuticals: As a precursor in drug synthesis and formulation due to its unique chemical properties.
  • These applications underscore its importance across multiple sectors.

    Research on the interactions of 4-methylhexanoic acid with other compounds is limited but suggests potential effects on metabolic pathways. Studies indicate that it may interact with enzymes involved in fatty acid metabolism, influencing lipid profiles and energy utilization . Further research could elucidate its role in health and disease contexts, particularly related to metabolic disorders.

    Several compounds share structural similarities with 4-methylhexanoic acid. Here are some notable examples:

    Compound NameChemical FormulaNotable Features
    Hexanoic AcidC6H12O2C_6H_{12}O_2A straight-chain fatty acid without branching
    2-Methylhexanoic AcidC7H14O2C_7H_{14}O_2Contains a methyl group at the second carbon position
    3-Methylhexanoic AcidC7H14O2C_7H_{14}O_2Methyl group at the third carbon position
    Octanoic AcidC8H16O2C_8H_{16}O_2A longer chain fatty acid with eight carbons

    Uniqueness of 4-Methylhexanoic Acid

    The uniqueness of 4-methylhexanoic acid lies primarily in its branched structure, which distinguishes it from other medium-chain fatty acids. This branching can influence its physical properties, such as melting point and solubility, as well as its biological activity compared to linear counterparts like hexanoic acid.

    XLogP3

    2

    GHS Hazard Statements

    Aggregated GHS information provided by 128 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 89 of 128 companies. For more detailed information, please visit ECHA C&L website;
    Of the 1 notification(s) provided by 39 of 128 companies with hazard statement code(s):;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable

    Flammable;Corrosive

    Other CAS

    1561-11-1

    Wikipedia

    4-methylhexanoic acid

    Use Classification

    Food additives -> Flavoring Agents
    Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

    General Manufacturing Information

    Hexanoic acid, 4-methyl-: ACTIVE

    Dates

    Modify: 2023-08-15

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